ER176 is a novel radioligand designed for positron emission tomography (PET) imaging, specifically targeting the 18-kDa translocator protein (TSPO). This protein is a crucial biomarker for various neurological conditions, including neuroinflammation and neurodegenerative diseases. The development of ER176 aims to enhance imaging capabilities in clinical settings by providing a more reliable and sensitive method for quantifying TSPO in the human brain.
ER176 is classified as a quinazoline derivative, specifically an analog of the previously established radioligand [^11C]PK11195. It was synthesized to overcome limitations associated with existing TSPO ligands, particularly their sensitivity to genetic variations among individuals, which can affect binding affinity and imaging results. The compound is primarily sourced from synthetic pathways involving various chemical reactions that incorporate fluorine atoms, enhancing its imaging properties.
The synthesis of ER176 involves several key steps:
The synthesis pathway has been optimized to allow rapid access to various ER176 derivatives, enhancing the efficiency of producing analogs for testing .
ER176's molecular structure is characterized by its quinazoline core, specifically designed to facilitate high affinity for TSPO. The compound's structure includes:
The molecular formula and weight of ER176 have been determined through spectroscopic methods, confirming its identity as a potent TSPO ligand .
The chemical reactions involved in synthesizing ER176 include:
These reactions are performed under controlled conditions to ensure high yields and purity of the final product .
ER176 functions by binding to TSPO in the brain, where it competes with endogenous ligands. Upon administration, ER176 is rapidly taken up by brain tissue, allowing for real-time imaging of TSPO density through PET scans. The mechanism involves:
These properties influence both the synthesis process and the practical applications of ER176 in clinical settings .
ER176 serves as a promising tool in various scientific applications:
The translocator protein (TSPO) is an 18-kDa outer mitochondrial membrane protein evolutionarily conserved across species. Structurally, it consists of five transmembrane α-helices forming a cholesterol-binding hydrophobic pocket, with a cholesterol recognition amino acid consensus (CRAC) domain at its carboxyl terminus [1] [7]. Under physiological conditions, TSPO expression in the human central nervous system (CNS) is minimal, predominantly localized to ependymal cells and sparse resting microglia [1] [6]. However, during neuroinflammatory processes triggered by injury, infection, or neurodegenerative pathology, TSPO undergoes marked upregulation (5-50 fold) in activated microglia and reactive astrocytes [5] [6]. This overexpression correlates with microglial transition from surveillance to pro-inflammatory states, making TSPO a sensitive biomarker for quantifying neuroinflammatory burden in vivo [6] [7].
TSPO's pathophysiological relevance extends beyond passive biomarker status. It facilitates cholesterol transport into mitochondria—the rate-limiting step in neurosteroidogenesis—and forms part of the mitochondrial permeability transition pore (MPTP) with VDAC (voltage-dependent anion channel) and ANT (adenine nucleotide translocase) [1] [7]. In neuroinflammatory contexts, elevated TSPO expression correlates with pro-inflammatory cytokine release, oxidative stress amplification, and mitochondrial dysfunction observed in Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS) [5] [6]. Critically, TSPO density increases precede neuronal loss in neurodegenerative models, positioning it as an early diagnostic biomarker [6].
Table 1: Pathophysiological Context of TSPO Overexpression
Disease Category | Specific Conditions | TSPO Expression Pattern |
---|---|---|
Neurodegenerative | Alzheimer’s disease, Parkinson’s | ↑ in cortical/hippocampal microglia (AD), ↑ in brainstem (PD) |
Neuroinflammatory | Multiple sclerosis, Encephalitis | ↑ in perilesional microglia/astrocytes |
Psychiatric | Schizophrenia, Depression | Region-specific alterations (conflicting reports) |
Oncological | Gliomas, Breast cancer | ↑ in tumor-associated macrophages |
The prototypical TSPO radioligand [¹¹C]PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-isoquinoline-3-carboxamide) enabled pioneering neuroinflammation imaging in the 1980s. Despite its insensitivity to the rs6971 polymorphism—a single nucleotide polymorphism (SNP) causing an alanine-to-threonine substitution at position 147 (A147T)—PK11195 suffers from low specific-to-nondisplaceable binding ratios (BPND ≈ 0.2–0.5) and high nonspecific binding [3] [9]. These limitations stem from its lipophilicity (logP > 3.5), which reduces blood-brain barrier penetration and increases plasma protein binding [9] [10].
Second-generation ligands like [¹¹C]PBR28 and [¹⁸F]FEPPA addressed PK11195's signal-to-noise limitations with 5-10× higher BPND in high-affinity binders (HABs). However, they introduced a new constraint: extreme sensitivity to rs6971. This polymorphism generates three affinity phenotypes—high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs)—with PBR28 showing a 55-fold lower in vitro affinity for LAB versus HAB TSPO [3] [9]. Consequently, 5–15% of subjects (LABs) were excluded from clinical studies, complicating patient recruitment and quantification.
Third-generation ligands emerged with dual objectives: retaining high specific binding while minimizing rs6971 sensitivity. Candidates like [¹¹C]ER176 and [¹⁸F]GE-387 achieved LAB/HAB affinity ratios < 2 in vitro [3] [4]. ER176 specifically balanced these properties while maintaining compatibility with established [¹¹C]methylation radiolabeling techniques [3].
Table 2: Evolution of TSPO Radioligands
Generation | Representative Agents | BPND (HABs) | rs6971 Sensitivity (LAB/HAB Ki Ratio) | Key Limitations |
---|---|---|---|---|
First | [¹¹C]PK11195 | 0.8 | 0.79 | Low signal-to-noise, high nonspecific binding |
Second | [¹¹C]PBR28, [¹⁸F]FEPPA | 1.2–3.0 | 0.018 (PBR28) | Exclusion of LAB subjects (5–15% population) |
Third | [¹¹C]ER176, [¹⁸F]GE-387 | 4.2 (ER176) | 0.78 (ER176) | None for ER176; others show radiometabolite issues |
ER176 ((R)-N-sec-butyl-4-(2-chlorophenyl)-N-[¹¹C]methylquinazoline-2-carboxamide) was rationally designed through structural optimization of PK11195. Key innovations include:
Pharmacologically, ER176 achieves near-ideal TSPO imaging properties:
Table 3: ER176 vs. Key Comparators in Human PET Studies
Parameter | ER176 | PK11195 | PBR28 | DPA-713 |
---|---|---|---|---|
BPND (HABs) | 4.2 ± 1.3 | 0.8 ± 0.3 | 1.2 ± 0.4 | 7.3 ± 2.1 |
BPND (LABs) | 1.4 ± 0.8 | ~0.5 | Not quantifiable | ~1.8 |
rs6971 Sensitivity (BPND HAB/LAB) | 3.0 | 1.6 | >10 | 4.1 |
Radiometabolites in Brain | None | Minimal | Significant | Moderate |
ER176's clinical validation includes blocking studies with XBD173 (a TSPO agonist), confirming >80% specific binding in nonhuman primates and humans [3] [9]. Whole-body PET reveals expected biodistribution in TSPO-rich organs (lungs > spleen > heart), with genotype-dependent uptake differences consistent with peripheral TSPO expression [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0